2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride
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Description
“2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C9H7ClF3N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride” can be represented by the InChI code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates the presence of an imidazole ring attached to a pyridine ring with a trifluoromethyl group.Scientific Research Applications
Pharmacophore Design
The design of pharmacophores, particularly inhibitors of the p38 mitogen-activated protein (MAP) kinase, utilizes tri- and tetra-substituted imidazole scaffolds, including derivatives related to the mentioned chemical structure. These compounds are noted for their selectivity in inhibiting the p38 MAP kinase, which is crucial for pro-inflammatory cytokine release. The review by Scior et al. (2011) provides a comprehensive analysis of the design, synthesis, and activity studies of these compounds, highlighting their significance in medicinal chemistry and drug design (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemistry and Properties of Pyridine Derivatives
Boča, Jameson, and Linert (2011) review the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, emphasizing their preparation, properties, and complex compounds. This work outlines the significant variability and potential in exploring unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Drug Applications
Li et al. (2019) discuss the synthesis, chemistry, and the biological importance of heterocyclic N-oxide derivatives, including those synthesized from pyridine. These compounds are noted for their versatility in organic synthesis, catalysis, and medicinal applications, showcasing a broad spectrum of functionalities and biological relevance (Li et al., 2019).
Imidazopyridine-Based Derivatives as Antibacterial Agents
Sanapalli et al. (2022) review the potential of synthetic imidazopyridine-based derivatives as inhibitors against multi-drug-resistant bacterial infections, emphasizing the pharmacological activities and the necessity for developing novel antibacterial agents with fewer side effects. This research underlines the importance of fused pyridines in medicinal chemistry and their wide range of pharmacological activities (Sanapalli et al., 2022).
properties
IUPAC Name |
2-imidazol-1-yl-6-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLSQTCRGHONCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682401 |
Source
|
Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride | |
CAS RN |
1215206-29-3 |
Source
|
Record name | Pyridine, 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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